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molecular formula C11H14ClO5P B8590475 Phosphinecarboxylic acid, diethoxy-, 4-chlorophenyl ester, oxide CAS No. 72305-96-5

Phosphinecarboxylic acid, diethoxy-, 4-chlorophenyl ester, oxide

Cat. No. B8590475
M. Wt: 292.65 g/mol
InChI Key: UPNZNUZWFKDCQK-UHFFFAOYSA-N
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Patent
US04536400

Procedure details

From 20 g (0.12 mole) of triethylphosphite and 19.1 g (0.10 mole) of 4-chlorophenyl chloroformate (prepared according to M. J. Zabik and R. D. Scheutz J. Org. Chem. 32 (1967) 300). (125°, 2 hours) yield 26.3 g (90%). B.P.0.01 153°-6°, nD21 1.4980. Analysis for C11H14Cl O5P. Found (calculated): C 44.85 (45.14), H 4.83 (4.82), P 10.54 (10.59). NMR (CDCl3)δ: 1.45 (t, CH3), 4.17-4.63 (CH2), 7.03-7.48 (C6H4).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 45.14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 4.82 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 10.59 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.Cl[C:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[O:13]>>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([O:14][C:12]([P:4](=[O:3])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10])=[O:13])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Two
Name
Quantity
19.1 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)Cl
Step Three
Name
( 45.14 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 4.82 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 10.59 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(125°, 2 hours) yield 26.3 g (90%)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
B.P.0.01 153°-6°

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OC(=O)P(OCC)(OCC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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